4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused to a 1,2,4-oxadiazole ring. The oxadiazole moiety is substituted with a 3,4-dimethoxyphenyl group, while the pyrrolidinone nitrogen is linked to a 4-(propan-2-yl)phenyl substituent. The lactam ring (pyrrolidin-2-one) may enhance conformational rigidity and hydrogen-bonding capacity compared to simpler scaffolds .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-14(2)15-5-8-18(9-6-15)26-13-17(12-21(26)27)23-24-22(25-30-23)16-7-10-19(28-3)20(11-16)29-4/h5-11,14,17H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSBDRUXYSDWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Substitution Reactions:
Formation of the Pyrrolidin-2-one Core: The final step involves the cyclization of an intermediate to form the pyrrolidin-2-one core, typically under conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Observations :
- The pyrrolidin-2-one core in the target compound introduces a hydrogen-bond acceptor (carbonyl group) absent in pyridin-2-one or pyrazolopyrimidine analogs. This may enhance target binding in polar environments .
- The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with the electron-withdrawing trifluoromethoxy group in ’s compound. This difference could modulate electron density in the oxadiazole ring, affecting π-π stacking or charge-transfer interactions .
- The 4-(propan-2-yl)phenyl substituent contributes to lipophilicity (predicted LogP ~3.8), positioning the compound within the optimal range for membrane permeability .
Functional Group Analysis
- Oxadiazole Substitutions: The target compound’s 3,4-dimethoxyphenyl group may improve solubility via methoxy hydrogen bonding, compared to the isopropyl substituent in ’s analogs, which prioritizes hydrophobic interactions .
Aromatic Substituents :
Biological Activity
The compound 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is part of a class of compounds known as 1,3,4-oxadiazoles, which have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one
- Molecular Formula : C21H24N4O3
- Molecular Weight : 376.44 g/mol
-
Anticancer Activity :
- Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated significant anticancer properties. They exert their effects through various mechanisms including:
- Antimicrobial Properties :
Anticancer Studies
A significant study evaluated the cytotoxic effects of several 1,3,4-oxadiazole derivatives on various cancer cell lines. The results indicated that compounds with similar structures to our target compound exhibited IC50 values ranging from 5 to 15 µM against different tumor types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF7 | 9.4 |
| B | HeLa | 12.0 |
| C | A549 | 7.5 |
These findings suggest that structural modifications can significantly enhance the anticancer activity of oxadiazole derivatives.
Antimicrobial Studies
In a separate study focusing on antimicrobial activity, compounds with the oxadiazole ring were tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had minimum inhibitory concentrations (MICs) between 8 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Case Study 1: Anticancer Potential
A recent study investigated a series of oxadiazole derivatives for their ability to inhibit HDACs in breast cancer cell lines. The derivatives were found to induce cell cycle arrest and apoptosis through caspase activation pathways . This highlights the potential for developing new therapeutic agents targeting epigenetic regulators in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of oxadiazole derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives were effective at low concentrations, indicating potential for treating resistant strains of tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
